

Application Note: Stability-Indicating HPLC Method for Piroxicam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Piroxicam

Cat. No.: B610120

[Get Quote](#)

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation.[1] Ensuring the stability of **piroxicam** in pharmaceutical formulations is critical for its safety and efficacy. This application note describes a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of **piroxicam** and the monitoring of its degradation products. The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3][4]

Instrumentation and Materials

- Instrumentation: HPLC system with a UV detector or Photodiode Array (PDA) detector, analytical balance, pH meter, sonicator, and volumetric glassware.
- Chemicals and Reagents: **Piroxicam** reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), water (HPLC grade), hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
- Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

Data Presentation

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
HPLC Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.3% Triethylamine solution (pH 5.0) (30:70, v/v)[4]
Flow Rate	1.0 mL/min[4]
Injection Volume	20 µL
Column Temperature	30 °C[4]
Detection Wavelength	248 nm[4]
Retention Time	Approximately 6.8 min[4]

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	1-200 µg/mL
Correlation Coefficient (r ²)	> 0.999[6]
Accuracy (% Recovery)	99.8% - 102.9%
Precision (% RSD)	< 2%[4][6]
Limit of Detection (LOD)	1.04 µg/mL[5]
Limit of Quantitation (LOQ)	1.15 µg/mL[5]
Specificity	The method is specific, with no interference from excipients or degradation products.[5][7]
Robustness	The method is robust to small, deliberate changes in flow rate and mobile phase composition.[8]

Table 3: Summary of Forced Degradation Studies

Stress Condition	Treatment	Observation	% Degradation
Acid Hydrolysis	2 M HCl, 24h, Room Temperature	Significant degradation	~80%
Base Hydrolysis	2 M NaOH, 24h, Room Temperature	Significant degradation	~80%
Oxidative Degradation	15% H ₂ O ₂ , 24h, Room Temperature	Significant degradation with product formation	~27.5%
Thermal Degradation	105 °C, 2h[5][9]	Minor degradation	~9.5% (after 24h)
Photolytic Degradation	UV-C light (254 nm), 24h	Moderate degradation	~8.1% (after 24h)

Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration

- Prepare the mobile phase as specified in Table 1.
- Degas the mobile phase using sonication for at least 15 minutes.
- Install the C18 column in the HPLC system.
- Purge the HPLC system with the mobile phase to remove any air bubbles.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Preparation of **Piroxicam** Standard and Sample Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **piroxicam** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 15-90 µg/mL).[10]
- Sample Solution (from capsules): Take a portion of the mixed content of capsules equivalent to 10 mg of **piroxicam** and transfer it to a 100 mL volumetric flask. Add about 80 mL of methanol, sonicate for 5 minutes, and agitate for 30 minutes. Dilute to volume with methanol and centrifuge to obtain a clear solution.[1]

Protocol 3: Performing the HPLC Analysis

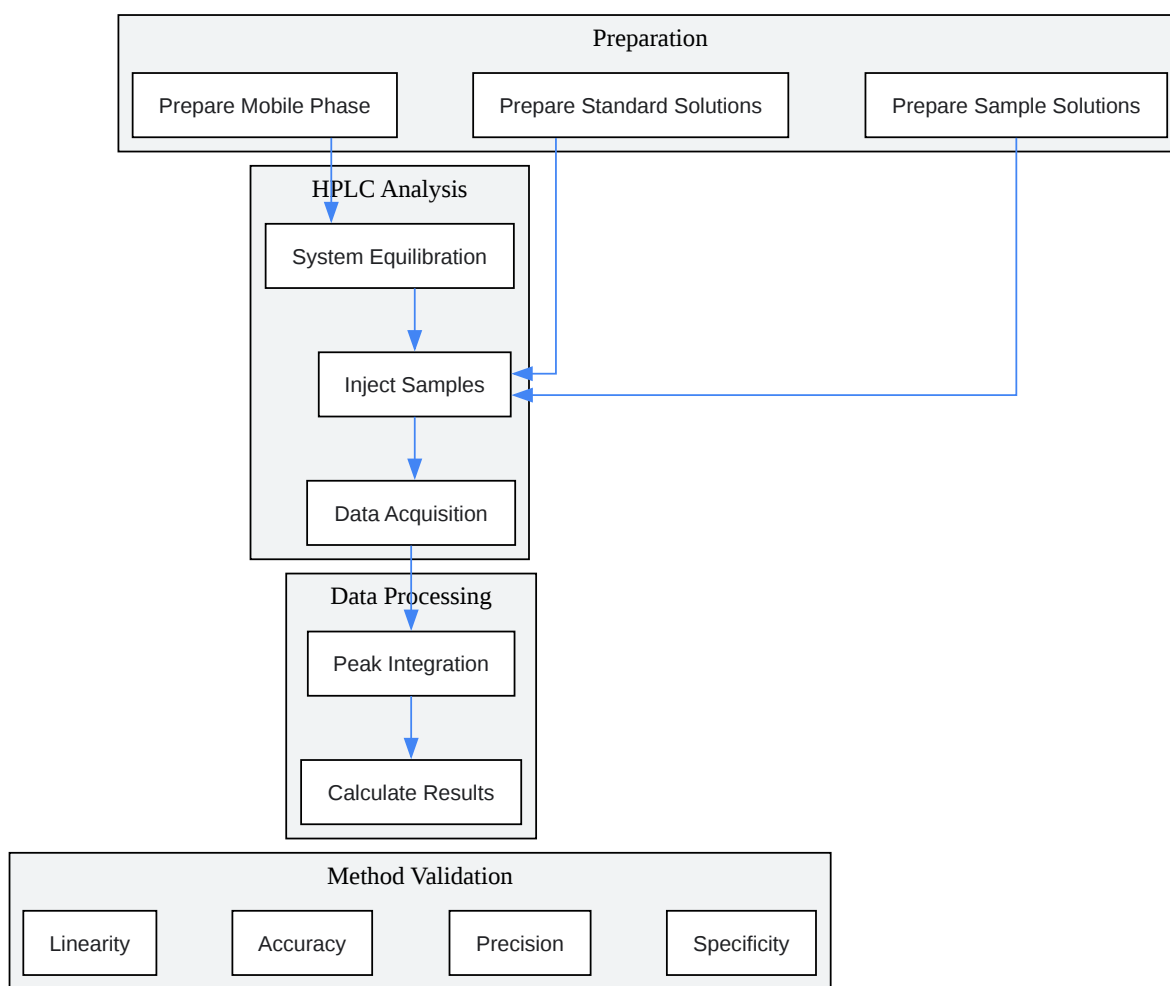
- Inject 20 µL of a blank solution (mobile phase) to ensure no carryover.
- Inject 20 µL of each working standard solution to construct a calibration curve.
- Inject 20 µL of the sample solution for analysis.
- Record the chromatograms and integrate the peak areas.
- Calculate the concentration of **piroxicam** in the sample using the calibration curve.

Protocol 4: Forced Degradation Study Protocol

- Acid Hydrolysis: To 1 mL of the **piroxicam** stock solution, add 1 mL of 2 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 2 M NaOH and dilute with the mobile phase to the desired concentration before injection.[7]
- Base Hydrolysis: To 1 mL of the **piroxicam** stock solution, add 1 mL of 2 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 2 M HCl and dilute with the mobile phase.[7]
- Oxidative Degradation: To 1 mL of the **piroxicam** stock solution, add 1 mL of 15% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.[7]
- Thermal Degradation: Expose the solid **piroxicam** powder to a temperature of 105 °C in an oven for 2 hours.[5][9] Dissolve the powder in the mobile phase to the desired concentration.

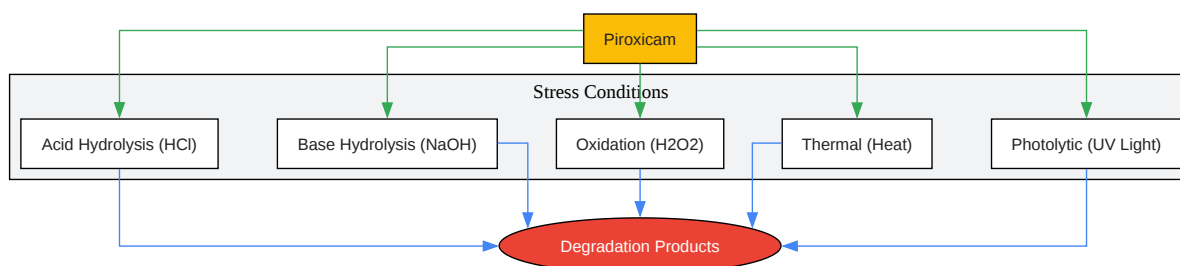
- Photolytic Degradation: Expose a solution of **piroxicam** to UV-C light (254 nm) in a photostability chamber for 24 hours.[7] Dilute with the mobile phase if necessary.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC analysis of **Piroxicam**.



[Click to download full resolution via product page](#)

Caption: Forced degradation pathways of **Piroxicam**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacopoeial HPLC methodology improvement: A case study of piroxicam | Drug Analytical Research [seer.ufrgs.br]
- 5. scribd.com [scribd.com]

- 6. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pjps.pk [pjps.pk]
- 9. bch.ro [bch.ro]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Stability-Indicating HPLC Method for Piroxicam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610120#piroxicam-stability-testing-using-a-validated-hplc-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com